2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione is an organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a cyclohexa-2,5-diene-1,4-dione core substituted with methoxy and sulfanyl groups, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in redox cycling and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The compound’s redox activity allows it to interact with cellular components, potentially leading to the modulation of oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione: Similar structure but with a methyl group instead of a sulfanyl group.
2,3-Dimethoxy-1,4-naphthoquinone: A naphthoquinone derivative with similar redox properties.
Uniqueness
2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
68160-34-9 |
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Molecular Formula |
C15H14O5S |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2,3-dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H14O5S/c1-18-9-4-6-10(7-5-9)21-12-8-11(16)14(19-2)15(20-3)13(12)17/h4-8H,1-3H3 |
InChI Key |
LHRNLKDXTYQEAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC(=O)C(=C(C2=O)OC)OC |
Origin of Product |
United States |
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